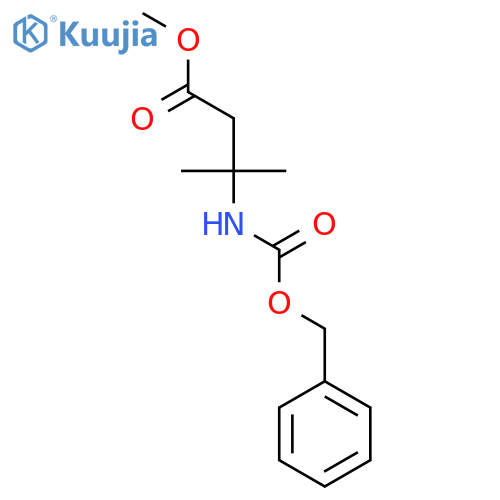Cas no 128182-82-1 (Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)

128182-82-1 structure
商品名:Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Methyl3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Butanoic acid, 3-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, methyl ester
- DB-386364
- 3-benzyloxycarbonylamino-3-methylbutanoic acid methyl ester
- methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate
- Methyl 3-methyl-3-[[(phenylmethoxy)carbonyl]amino]butanoate
- 128182-82-1
- FJIVUQFSMYTSCY-UHFFFAOYSA-N
- 3-[Benzyloxycarbonylamino]-3-methylbutanoic acid, methyl ester
- 3-Benzyloxycarbonylamino-3-methylbutanoic acid, methyl ester
- SCHEMBL7283830
- methyl 3-benzyloxycarbonylamino-3-methylbutanoate
-
- インチ: InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
- InChIKey: FJIVUQFSMYTSCY-UHFFFAOYSA-N
- ほほえんだ: CC(CC(OC)=O)(NC(OCC1=CC=CC=C1)=O)C
計算された属性
- せいみつぶんしりょう: 265.13140809g/mol
- どういたいしつりょう: 265.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 64.6Ų
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804736-1g |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate |
128182-82-1 | 98% | 1g |
¥2575.00 | 2024-08-09 | |
| Alichem | A019139507-1g |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate |
128182-82-1 | 95% | 1g |
400.00 USD | 2021-06-16 |
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
128182-82-1 (Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate) 関連製品
- 67843-72-5(Z-β-D-HomoAla-OH)
- 51440-81-4(3-((Benzyloxy)CarbonylAmino)Butanoic Acid)
- 83509-88-0((S)-3-(Cbz-amino)butanoic Acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:128182-82-1)Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

清らかである:99%
はかる:1g
価格 ($):255